4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to one ring and an aldehyde group (-CHO) attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde typically involves the nitration of biphenyl followed by formylation. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting 4’-nitro-[1,1’-biphenyl] can then be subjected to a formylation reaction using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration; halogens (Cl2, Br2) with iron (Fe) catalyst for halogenation
Major Products Formed
Reduction: 4’-Amino-[1,1’-biphenyl]-4-carbaldehyde.
Oxidation: 4’-Nitro-[1,1’-biphenyl]-4-carboxylic acid.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Scientific Research Applications
4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4’-Nitro-[1,1’-biphenyl]-2-amine: Similar structure but with an amino group instead of an aldehyde group.
4’-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with a chloro group instead of a nitro group.
4’-Nitro-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the biphenyl scaffold.
Properties
IUPAC Name |
4-(4-nitrophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIIGWDUVNPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377035 | |
Record name | 4-(4-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98648-23-8 | |
Record name | 4-(4-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitrobiphenyl-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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